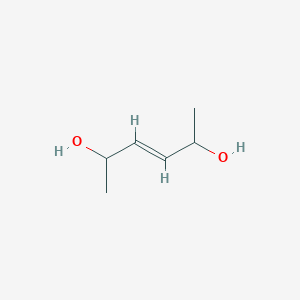

3-Hexene-2,5-diol

Description

Structural and Configurational Aspects of 3-Hexene-2,5-diol Isomers

The structure of this compound allows for several isomers due to the presence of both a carbon-carbon double bond and two chiral centers.

Geometric Isomerism: The double bond between C3 and C4 restricts rotation, leading to geometric isomers:

(E)-hex-3-ene-2,5-diol (trans): In this configuration, the substituents on the double-bonded carbons are on opposite sides. This is often the more stable and common isomer. nih.gov

(Z)-hex-3-ene-2,5-diol (cis): In this configuration, the substituents are on the same side of the double bond. nih.gov

Stereoisomerism: The carbon atoms at positions 2 and 5 (C2 and C5) are both chiral centers, as they are each attached to four different groups (a hydrogen atom, a methyl group, a hydroxyl group, and a part of the carbon chain). This gives rise to several stereoisomers:

For the (E)-isomer, there can be (2R, 5R), (2S, 5S), and meso (2R, 5S) forms.

Similarly, the (Z)-isomer has (2R, 5R), (2S, 5S), and meso (2R, 5S) stereoisomers. A specific example is (2S,3E,5S)-hex-3-ene-2,5-diol.

The different spatial arrangements of the atoms in these isomers can lead to variations in their physical and chemical properties.

Significance of Vicinal Diols and Unsaturated Hydroxyl Systems in Chemical Research

This compound is a vicinal diol, meaning its two hydroxyl groups are on adjacent carbons relative to the double bond's position. fiveable.me Vicinal diols, or glycols, are a significant class of compounds in organic chemistry. wikipedia.org

Key aspects of their significance include:

Synthetic Intermediates: Vicinal diols are crucial building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. researchgate.net They can be readily converted into other functional groups. For instance, they can be oxidized to form diones or cleaved to yield aldehydes or ketones.

Protecting Groups: Diols are widely used to protect carbonyl groups (aldehydes and ketones) in multi-step syntheses. They react with the carbonyl to form a cyclic acetal, which is stable under many reaction conditions but can be easily removed later. wikipedia.orgchemistrysteps.com

Stereochemical Control: The formation of vicinal diols from alkenes, through reactions like dihydroxylation, can be performed with high stereoselectivity. wikipedia.org Methods like the Sharpless asymmetric dihydroxylation allow for the synthesis of specific chiral diols, which is critical in the production of enantiomerically pure drugs. researchgate.net

Unsaturated hydroxyl systems, like that in this compound, combine the reactivity of both alcohols and alkenes. The double bond can undergo addition reactions, while the hydroxyl groups can participate in nucleophilic substitutions, esterifications, and oxidations. This dual reactivity makes them versatile substrates in organic synthesis. ontosight.airesearchgate.net For example, unsaturated diols are used as monomers in the synthesis of unsaturated polyester (B1180765) resins. researchgate.net

Overview of Research Trajectories for this compound in Contemporary Chemistry

Research involving this compound often focuses on its utility as a synthetic precursor and a model for studying specific reaction types.

Synthesis of this compound: A primary route for synthesizing this compound is the selective catalytic hydrogenation of 3-Hexyne-2,5-diol (B43900). This reaction reduces the alkyne's triple bond to a double bond. Using specific catalysts, such as Lindlar's catalyst, typically results in the formation of the cis ((Z))-isomer, while using sodium in liquid ammonia (B1221849) can produce the trans ((E))-isomer.

Key Reactions and Applications:

Oxidation: this compound can be oxidized to produce (E)-hex-3-ene-2,5-dione . nih.gov This reaction can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The double bond in this compound can be reduced using catalytic hydrogenation (e.g., with a palladium catalyst) to yield the saturated diol, 2,5-Hexanediol . wikipedia.org

Heterocyclic Synthesis: The related compound 2,5-Hexanedione (B30556) (also known as acetonylacetone) is a key reagent for synthesizing five-membered heterocyclic compounds like 2,5-dimethylpyrroles and is used for protecting amino groups in nucleosides and amino sugars. wikipedia.orgfishersci.ca The synthesis of 2,5-Hexanedione can be achieved through the oxidation of 2,5-Hexanediol, which is a reduction product of this compound.

The stereoisomers of this compound and its derivatives are valuable in stereoselective synthesis, where the goal is to create complex molecules with a specific three-dimensional structure. nih.gov The defined stereochemistry of the diol can guide the formation of new stereocenters in subsequent reaction steps.

Interactive Data Table: Properties of this compound Isomers

| Property | (E)-hex-3-ene-2,5-diol | (Z)-hex-3-ene-2,5-diol |

|---|---|---|

| PubChem CID | 5363299 nih.gov | 5356549 nih.gov |

| Molecular Formula | C₆H₁₂O₂ nih.gov | C₆H₁₂O₂ nih.gov |

| Molecular Weight | 116.16 g/mol nih.gov | 116.16 g/mol nih.gov |

| Synonym | trans-3-Hexene-2,5-diol nih.gov | cis-3-Hexene-2,5-diol nih.gov |

| InChIKey | AQSWYJHDAKIVIM-ONEGZZNKSA-N nih.gov | AQSWYJHDAKIVIM-ARJAWSKDSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-ene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSWYJHDAKIVIM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7319-23-5 | |

| Record name | 3-Hexene-2,5-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexene-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hexene 2,5 Diol and Its Precursors

Direct Dihydroxylation of Hexene Derivatives

The conversion of an alkene into a vicinal diol, a compound with hydroxyl groups on adjacent carbons, is a fundamental transformation in organic synthesis. wikipedia.org For hexene derivatives, this process directly installs the diol functionality necessary for forming related structures, though not always resulting in the specific 2,5-diol pattern of the target molecule. These methods are crucial for creating 1,2-diols from alkenes. pduamtulungia.co.in The stereochemical outcome, either syn (addition to the same face of the double bond) or anti (addition to opposite faces), is a critical aspect of these reactions. libretexts.orglibretexts.org

Osmium Tetroxide-Mediated syn-Dihydroxylation Approaches

Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, producing 1,2-diols with well-defined stereochemistry. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a concerted mechanism involving a [3+2] cycloaddition of the osmium tetroxide to the alkene. ntu.edu.sg This forms a five-membered cyclic osmate ester intermediate, which can be isolated. ntu.edu.sglibretexts.org Subsequent cleavage of the Os-O bonds in this intermediate, typically with a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), yields the cis-glycol. libretexts.orgntu.edu.sg

The stereospecificity of this method is a key feature; for example, the dihydroxylation of (E)-hex-3-ene produces a racemic mixture of enantiomeric diols, whereas (Z)-hex-3-ene yields a meso compound. ntu.edu.sg

Due to the high cost and toxicity of osmium tetroxide, methods have been developed that use only catalytic amounts of OsO₄. wikipedia.orglibretexts.org These catalytic cycles require a stoichiometric co-oxidant to reoxidize the reduced osmium(VI) species back to the active osmium(VIII) state. wikipedia.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) and tert-butyl hydroperoxide (TBHP). pduamtulungia.co.inntu.edu.sg The Upjohn dihydroxylation utilizes NMO as the stoichiometric oxidant, a protocol that provides high yields of the vicinal diol while tolerating a wide range of functional groups. wikipedia.org Another variation, the Sharpless asymmetric dihydroxylation, employs a chiral ligand to achieve high enantioselectivity in the formation of diols. wikipedia.org

Application of Alternative Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful and inexpensive oxidizing agent that can also be used for the syn-dihydroxylation of alkenes. wikipedia.orgchemistrysteps.com When an alkene is treated with a cold, alkaline solution of KMnO₄, a cyclic manganate (B1198562) ester is formed in a mechanism analogous to that of osmium tetroxide. jove.comorgosolver.com Hydrolysis of this intermediate yields the cis-diol. jove.compearson.com

The reaction conditions are critical; the process must be carried out at low temperatures and under basic (alkaline) conditions. chemistrysteps.comjove.comyoutube.com If the solution is neutral, acidic, or heated, the strong oxidizing nature of permanganate can lead to over-oxidation, cleaving the carbon-carbon bond of the newly formed diol to produce carboxylic acids or ketones. chemistrysteps.comjove.comjove.com While less expensive than OsO₄, KMnO₄ is generally less selective and can result in lower yields due to this potential for over-oxidation. masterorganicchemistry.comlibretexts.org The reaction with cold, basic KMnO₄ is also known as Baeyer's test, where the disappearance of the purple permanganate color provides a qualitative test for the presence of double bonds. jove.comjove.com

Chromium Trioxide (CrO₃)

Chromium(VI) reagents, such as chromium trioxide, are primarily known for the oxidation of alcohols to carbonyl compounds. pduamtulungia.co.inresearchgate.net However, chromium trioxide can also act as a catalyst for the hydroxylation of alkenes. In the Milas hydroxylation reaction, developed in the 1930s, hydrogen peroxide is used as the oxidant in the presence of a catalytic amount of osmium tetroxide, vanadium pentoxide, or chromium trioxide to form a cis-diol. wikipedia.orgacs.org While functional, these methods often suffer from side reactions and have been largely superseded by more efficient protocols like the Upjohn and Sharpless dihydroxylations. wikipedia.org

Hydroboration-Oxidation Strategies for Vicinal Diol Formation

The hydroboration-oxidation reaction, first reported by H.C. Brown, is a two-step process that converts an alkene into an alcohol. wikipedia.orgnumberanalytics.com This reaction is characterized by its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less-substituted carbon of the double bond, and its syn-stereospecificity, where the hydrogen and hydroxyl group are added to the same face of the alkene. wikipedia.org

The first step involves the addition of borane (B79455) (BH₃) or a borane derivative across the double bond to form an organoborane intermediate. wikipedia.org In the second step, this intermediate is oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution, to replace the carbon-boron bond with a carbon-hydroxyl bond. numberanalytics.com

While this is a cornerstone method for synthesizing alcohols from alkenes, the standard hydroboration-oxidation of a simple alkene does not directly yield a vicinal diol. wikipedia.org To form a diol using this strategy, one must start with a substrate that already contains a hydroxyl group or can generate a second one, such as an allylic alcohol or a diene. mdpi.comumich.edu For instance, applying hydroboration-oxidation to a molecule like 2,4-hexadiene (B1165886) could lead to the formation of a diol, although controlling the exact positions to achieve a vicinal (e.g., 2,3- or 3,4-) diol would be a significant synthetic challenge. Therefore, hydroboration-oxidation is more accurately described as a method to introduce a single hydroxyl group with specific regio- and stereocontrol, rather than a direct route to vicinal diols from simple alkenes.

Reduction of Alkynediol Precursors

A more direct route to 3-Hexene-2,5-diol involves the partial reduction of the corresponding alkyne, 3-hexyne-2,5-diol (B43900). This method hinges on selectively reducing the carbon-carbon triple bond to a double bond without further reduction to a single bond. The stereochemical outcome of this reduction, yielding either the cis (Z) or trans (E) isomer of this compound, is determined by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation of 3-Hexyne-2,5-diol

Catalytic hydrogenation is a widely used method for the reduction of alkynes. By adding hydrogen gas (H₂) across the triple bond in the presence of a metal catalyst, an alkene is formed. Complete hydrogenation leads to the corresponding alkane. Therefore, to obtain the desired alkene, this compound, the catalyst's activity must be controlled to prevent over-reduction. conicet.gov.ar

The stereoselectivity of the hydrogenation is a key consideration. The use of specific catalysts allows for the preferential formation of the cis-alkene, which is often the desired isomer in synthetic applications.

Palladium-based catalysts are highly effective for the hydrogenation of alkynes. To achieve high selectivity for the cis-alkene, "poisoned" or "deactivated" palladium catalysts are employed. The most famous of these is the Lindlar catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate (B1210297) or quinoline. google.com This deactivation reduces the catalyst's activity, allowing the reaction to stop at the alkene stage and promoting the syn-addition of hydrogen, which results in the formation of a cis-alkene.

Research has explored various palladium-based systems to optimize the partial hydrogenation of 3-hexyne (B1328910). Studies on the liquid-phase stereoselective hydrogenation of 3-hexyne have been conducted using palladium catalysts on different supports, including activated carbon (C), SBA-15 (a mesoporous silica), and MCM-48. conicet.gov.arresearchgate.net The selectivity towards the desired (Z)-3-hexene product is influenced by factors such as the nature of the support, the substrate-to-palladium molar ratio, and reaction temperature. conicet.gov.arresearchgate.net For example, using a 1 wt% Pd/C catalyst for the hydrogenation of 3-hexyne, selectivities to the (Z)-isomer greater than 98% have been reported. conicet.gov.arresearchgate.net

The table below presents findings from a study on the partial hydrogenation of 3-hexyne over different supported palladium catalysts, highlighting the product distribution under specific reaction conditions.

Table 1: Product Distribution in the Hydrogenation of 3-Hexyne over Various Catalysts Data extracted from studies on 3-hexyne hydrogenation. Conditions: 303 K reaction temperature.

| Catalyst | Support Material | (Z)-3-hexene (%) | (E)-3-hexene (%) | n-hexane (%) |

| Pd/A | Alumina | High | Low | Low |

| PdNi/A | Nickel-Alumina | High | Low | Low |

| WPd/A | Tungsten-Alumina | High | Low | Low |

| Lindlar | CaCO₃/Pb | High | Low | Low |

This table is a qualitative representation based on findings that show high selectivity towards the (Z)-isomer for these types of catalysts in the partial hydrogenation of 3-hexyne. conicet.gov.ar

Industrial-scale processes have also been developed. For instance, a low-pressure slurry bed method using a palladium catalyst in a fixed-bed reactor has been established for the efficient hydrogenation of 3-hexyne-2,5-diol, achieving high throughput and product purity.

Industrial Scale-Up and Process Intensification Studies (e.g., Slurry Bed Methods)

The industrial production of this compound often relies on the catalytic hydrogenation of its alkyne precursor, 3-hexyne-2,5-diol. A notable example of process intensification for this conversion is the low-pressure slurry bed method. This technique is favored in industrial settings for its scalability and enhanced safety.

One patented industrial process utilizes a palladium-on-carbon (Pd/C) catalyst within a slurry bed reactor. wikipedia.org This method is designed for continuous operation, achieving significant throughputs that can exceed 1,000 kg per day. wikipedia.org Key operational parameters are carefully controlled to optimize yield and purity. wikipedia.org

Table 1: Industrial Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C) |

| Reactor Type | Slurry Bed / Fixed-Bed |

| Pressure | 1–2 atm H₂ |

| Temperature | 50–70°C |

| Purity | >99% after distillation |

The low hydrogen pressure minimizes explosion risks, a critical safety consideration in large-scale operations. wikipedia.org Furthermore, such processes are optimized for the recovery and reuse of solvents and catalysts to improve economic viability and reduce waste generation. wikipedia.org

Investigation of Stereoselective Hydrogenation with Chiral Catalysts

Achieving stereocontrol during the hydrogenation of 3-hexyne-2,5-diol is a key area of research, as it allows for the synthesis of specific stereoisomers of this compound. The partial hydrogenation of the alkyne precursor typically yields cis-3-hexene-2,5-diol with high selectivity using standard palladium catalysts. wikipedia.orgsigmaaldrich.com Studies have shown that palladium supported on mesostructured materials like SBA-15 is highly active and selective for the cis-isomer. sigmaaldrich.com

For asymmetric synthesis to produce specific enantiomers, chiral catalysts are required. Research has pointed to the use of ruthenium-BINAP (Ru-BINAP) complexes as effective catalysts for asymmetric hydrogenation. wikipedia.org This method facilitates enantiomeric control, which is monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC). wikipedia.org Such stereoselective routes are crucial for producing enantiopure compounds for specialized applications.

Chemoselective Reduction using Hydride Reagents for Double Bond Retention

An alternative to catalytic hydrogenation for converting 3-hexyne-2,5-diol to this compound is the use of hydride reagents. These reagents allow for the chemoselective reduction of the triple bond while retaining the double bond of the resulting alkene. This method is particularly useful for introducing isotopic labels. For instance, the treatment of 3-hexyne-2,5-diol with lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous solvent like THF yields E-3,4-dideuterio-3-hexene-2,5-diol, achieving high isotopic purity. wikipedia.org

While harsh hydride reagents are known to facilitate the formation of (E)-alkenes, other advanced, metal-free methods have also been developed. wikipedia.org For example, the trans-selective semireduction of alkynes can be achieved using reagents like pinacolborane, offering an alternative to traditional metal hydrides. fishersci.ca Another approach involves hydrozirconation using Schwartz's reagent, which can also be employed for the regioselective reduction of alkynes. americanelements.com

Epoxidation and Ring-Opening Strategies from Alkenes

A different synthetic pathway to this compound begins with a hexene analogue, proceeding through a two-step process of epoxidation followed by ring-opening. This strategy offers an alternative to the more direct hydrogenation or reduction of alkyne precursors.

Peracid-Mediated Epoxidation of Hexene Analogues

The first step in this strategy involves the epoxidation of the double bond in a hexene molecule. This is commonly achieved using a peracid, also known as a peroxy acid. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid are effective for this transformation. wikipedia.orgwikidata.org The reaction, typically carried out in a nonaqueous solvent like dichloromethane, converts the alkene into its corresponding epoxide (an oxacyclopropane ring). wikipedia.orgsigmaaldrich.com While efficient, with reported yields for the epoxidation step around 75-80%, this two-step process is generally less direct than other synthetic routes. wikipedia.org

Acid- and Base-Catalyzed Ring-Opening Mechanisms for Diol Generation

Once the epoxide is formed, the ring can be opened to generate the final diol product. This can be accomplished under either acidic or basic conditions, with the mechanism influencing the reaction's regioselectivity, though both typically result in a product with anti-stereochemistry (the two hydroxyl groups are on opposite faces). nih.govscribd.com

Acid-Catalyzed Ring-Opening : In the presence of an aqueous acid (e.g., H₃O⁺), the epoxide's oxygen atom is first protonated. scribd.com This makes the epoxide more electrophilic and susceptible to nucleophilic attack by water. The attack occurs via an Sₙ2-like mechanism, leading to a trans-1,2-diol. americanelements.com In an unsymmetrical epoxide, the nucleophile preferentially attacks the more substituted carbon atom due to the partial positive charge that builds up at this position in the transition state. scribd.comamericanelements.com

Base-Catalyzed Ring-Opening : Under basic conditions (e.g., using a hydroxide (B78521) ion like NaOH in water), the ring-opening also proceeds via an Sₙ2 mechanism. nih.govciteab.com The strong nucleophile directly attacks one of the epoxide carbons, causing the ring to open. citeab.com Due to steric hindrance, the nucleophilic attack occurs at the less substituted carbon atom. americanelements.com The resulting alkoxide is then protonated by water to yield the final diol. citeab.com The significant ring strain of the three-membered epoxide ring allows this reaction to proceed, whereas other, larger cyclic ethers are generally not susceptible to cleavage by bases. scribd.com

Novel and Emerging Synthetic Approaches

Beyond the well-established methods, research continues to explore novel synthetic strategies for producing diols like this compound. One potential alternative route is the reduction of corresponding dicarboxylic acids or their diesters, a general method for preparing diols. americanelements.comfishersci.ca Another area of development is the use of innovative catalytic systems. For example, the application of chiral phosphoric acids as catalysts in related asymmetric reactions suggests their potential for developing new stereoselective syntheses. nih.gov These emerging approaches aim to provide more efficient, sustainable, or selective pathways to valuable chemical intermediates.

Hydroxyl-Radical Coupling Techniques

Hydroxyl-radical (•OH) coupling represents a method for forming carbon-carbon bonds through the dimerization of radical intermediates. While direct synthesis of this compound via this method is not prominently documented, this technique is effective for producing its saturated precursor, 2,5-hexanedione (B30556), from simpler carbonyl compounds like acetone (B3395972).

The general mechanism involves the generation of hydroxyl radicals, which then abstract a hydrogen atom from the α-carbon of a ketone. In the case of acetone, this results in the formation of an acetonyl radical (•CH₂COCH₃). Two of these radicals can then dimerize to yield 2,5-hexanedione. This process can be initiated using various methods, including photocatalysis.

One studied approach is the photocatalytic dehydrogenative coupling of acetone over platinum (Pt) supported on titanium dioxide (TiO₂) catalysts. In this system, hydroxyl radicals are generated from water, which acts as a co-catalyst, oxidized by the excited TiO₂ semiconductor. These radicals subsequently facilitate the cleavage of the C-H bond in acetone, leading to the formation of acetonyl radicals and their subsequent dimerization to 2,5-hexanedione. Research has shown that the size of the supported Pt particles influences catalytic performance, with subnanometer Pt clusters on anatase-TiO₂ demonstrating high activity and selectivity.

| Catalyst | 2,5-Hexanedione Formation Rate (μmol/h) | Reference |

|---|---|---|

| Pt Clusters / TiO₂ | 45.3 | rsc.org |

| Pt Nanoparticles / TiO₂ | Lower than Pt Clusters (rate varies with nanoparticle size) | rsc.org |

| Pt Single-Atom / TiO₂ | Lower than Pt Clusters (rate varies with preparation) | rsc.org |

Electrochemically Triggered Synthetic Pathways involving Related Diones

Electrochemical methods offer a sustainable and controllable route for organic synthesis, often operating at ambient temperature and pressure. These pathways are particularly relevant for the synthesis of 2,5-hexanedione (HD), a key precursor that can be subsequently reduced to form hexanediols. A significant advancement in this area is the direct electrochemical conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from biomass, into 2,5-hexanedione.

This process involves an electrocatalytic hydrogenation and reductive ring-opening of the HMF molecule. Water serves as the hydrogen source, with hydrogen being generated in situ on the cathode surface via the Volmer reaction. This avoids the need for external H₂ gas and the high pressures typically associated with conventional hydrogenation. The reaction proceeds through a six-electron reduction of HMF to yield HD.

Studies have demonstrated this conversion using various cathodes. For instance, a carbon-supported silver nanoparticle aerogel (Ag–aerogel–CNx) has been shown to be an effective catalyst for this transformation under acidic conditions. The efficiency and selectivity of the reaction are highly dependent on the cathode potential and the pH of the electrolyte.

| Parameter | Value | Reference |

|---|---|---|

| Cathode Catalyst | Ag–aerogel–CNx | acs.org |

| Hydrogen Source | Water | acs.orgresearchgate.netacs.org |

| Electrolyte | 0.5 M H₂SO₄ | acs.org |

| Applied Potential (vs. Ag/AgCl) | -1.1 V | acs.org |

| Faradaic Efficiency for HD | 78% | acs.org |

| Selectivity for HD | 77% | acs.org |

Once 2,5-hexanedione is synthesized, it serves as a direct precursor to the corresponding diols. The reduction of the two ketone groups in 2,5-hexanedione yields 2,5-hexanediol. While this reduction is commonly achieved through catalytic hydrogenation, the selective reduction of one or both carbonyl groups via further electrochemical methods remains a plausible pathway for producing compounds like this compound, although specific protocols for this final electrochemical step are less commonly detailed.

Mechanistic Investigations of 3 Hexene 2,5 Diol Reactivity

Reaction Pathways Involving the Unsaturated Moiety

The alkene functionality in 3-hexene-2,5-diol is central to its role as a building block in organic synthesis. Its reactivity is modulated by the presence of the adjacent hydroxyl groups.

Electrophilic Addition Reactions to the Alkene Bond

The double bond in this compound is susceptible to electrophilic attack. nih.gov In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, which is subsequently attacked by a nucleophile to yield the final addition product. The regiochemistry and stereochemistry of the addition are influenced by the stability of the carbocation intermediate and steric factors.

The general mechanism involves the electrophile (E⁺) adding to the double bond, forming a more stable secondary carbocation adjacent to one of the hydroxyl-bearing carbons. A nucleophile (Nu⁻) then attacks the carbocation to form the product.

Table 1: Examples of Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product |

| HBr | H⁺ | Br⁻ | 3-bromo-2,5-hexanediol |

| H₂O / H⁺ | H⁺ | H₂O | 2,3,5-hexanetriol |

| Br₂ | Br⁺ | Br⁻ | 3,4-dibromo-2,5-hexanediol |

Cycloaddition Reactions and Their Stereochemical Outcomes

The (E)-configuration of the double bond in this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. nih.gov The stereochemical outcome of these reactions is governed by the well-established principles of orbital symmetry and steric approach control.

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented, the reactivity of analogous dienophiles provides insight. For instance, the reactions of similar α,β-unsaturated systems show that the dienophile's geometry is retained in the product. nih.gov In a potential Diels-Alder reaction with a diene like cyclopentadiene, this compound would be expected to form a bicyclic adduct. The stereochemical outcome (endo vs. exo) would depend on kinetic and thermodynamic control, with the endo product often favored under kinetic control due to secondary orbital interactions.

Olefin Metathesis Studies

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In the context of this compound, this could involve self-metathesis (homodimerization) or cross-metathesis with another olefin. Research involving the metathesis of similar allylic alcohols, such as 2-methyl-3-buten-1-ol (B1582625), has shown that homodimerization can be a significant competing reaction pathway. uni.lu In a control experiment using a Grubbs' catalyst, 2-methyl-3-buten-1-ol was observed to form the homodimer 2,5-dimethyl-3-hexene-2,5-diol. uni.lu This suggests that under certain catalytic conditions, ensuring selective cross-metathesis with this compound would require careful optimization to suppress the competing homodimerization pathway. uni.lu

Reactions of the Hydroxyl Functional Groups

The two secondary hydroxyl groups in this compound are key to its functionality, acting as nucleophiles and sites for oxidation.

Nucleophilic Addition and Substitution Reactions

The lone pairs of electrons on the oxygen atoms of the hydroxyl groups make them nucleophilic. nih.gov This allows this compound to participate in nucleophilic substitution reactions. For example, treatment with a halogenating agent like thionyl chloride (SOCl₂) can convert the hydroxyl groups into chlorines, yielding 3-chloro-2,5-hexanediol. nih.gov This type of reaction typically proceeds via an intermediate chlorosulfite ester, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Table 2: Nucleophilic Substitution of Hydroxyl Groups

| Reagent | Product | Reaction Type |

| Thionyl Chloride (SOCl₂) | 3-chloro-2,5-hexanediol | Nucleophilic Substitution |

| Acetic Anhydride (B1165640) | Diacetylated ester | Esterification |

Oxidation Reactions to Dicarbonyl Compounds (e.g., 3-Hexene-2,5-dione)

The secondary alcohol groups of this compound can be oxidized to ketones, yielding the corresponding dicarbonyl compound, (E)-3-hexene-2,5-dione. nih.govnih.gov This transformation is a key step in synthesizing this important α,β-unsaturated diketone. fishersci.co.uk Common and effective oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) in sulfuric acid, also known as the Jones reagent. nih.govnih.gov The Jones reagent is noted for delivering higher selectivity, though it requires careful temperature control. nih.gov

Table 3: Oxidation of this compound

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acidic (H₂SO₄/H₂O) | (E)-3-Hexene-2,5-dione |

| Jones Reagent (CrO₃/H₂SO₄) | -10 to 0°C | (E)-3-Hexene-2,5-dione |

Catalyst and Reagent Selectivity in Oxidation Processes

Dehydration and Cyclization Mechanisms

The dehydration of this compound can proceed through different mechanistic pathways, influenced by factors such as the substrate's stereochemistry and the reaction conditions. The dehydration of secondary alcohols, such as this compound, can occur via either a concerted E2 mechanism or a stepwise E1 mechanism involving a carbocation intermediate. acs.org

For instance, studies on substituted cyclohexanols have shown that stereoisomers can exhibit different mechanistic preferences. acs.org The formation of multiple alkene isomers from the dehydration of 3-hexanol (B165604) suggests that rearrangement of an initial carbocation intermediate occurs, which is characteristic of an E1 pathway. acs.org If a similar E1 mechanism were operative for this compound, it would involve protonation of a hydroxyl group, loss of water to form a carbocation, and subsequent elimination of a proton to form a double bond. The presence of the existing double bond in this compound could influence the stability and rearrangement of such a carbocation intermediate.

Cyclization is another important reaction pathway for polyols. The biomass-derived substrate erythritol, for example, can undergo cyclization and deoxydehydration to yield 2,5-dihydrofuran. royalsocietypublishing.orgresearchgate.net A similar intramolecular cyclization of this compound could potentially lead to substituted furan (B31954) or pyran derivatives, depending on which hydroxyl group attacks which carbon atom. This process would likely be acid-catalyzed, involving intramolecular nucleophilic attack of one hydroxyl group onto a protonated or activated form of the other.

Concerted and Stepwise Reaction Mechanisms

The reactivity of this compound can be understood through the lens of concerted and stepwise reaction mechanisms. A concerted reaction proceeds in a single step where bond breaking and bond forming occur simultaneously, passing through a single transition state. researchgate.net In contrast, a stepwise mechanism involves one or more reactive intermediates and multiple transition states. researchgate.netdokumen.pub

Studies on Deoxydehydration of Polyols

Deoxydehydration (DODH) is a significant transformation that converts vicinal diols into alkenes. rsc.org This reaction is effectively a combination of dehydration and deoxygenation within a single catalytic cycle, offering a route to valuable olefins from biomass-derived polyols. royalsocietypublishing.org The general mechanism for DODH catalyzed by high-oxidation-state metal-oxo complexes, such as those of rhenium, molybdenum, and vanadium, is a stepwise process. royalsocietypublishing.orgrsc.org

The catalytic cycle typically involves three main stages:

Condensation : The vicinal diol condenses with a metal-oxo bond of the catalyst, releasing a molecule of water. royalsocietypublishing.orgresearchgate.net

Reduction : The resulting metal-diolate intermediate is reduced by a stoichiometric, sacrificial reductant. royalsocietypublishing.org A wide variety of reductants can be used, including phosphines (like PPh₃), sulfites (Na₂SO₃), secondary alcohols (e.g., 3-octanol), and metals (Zn). researchgate.netnsf.govrsc.org This step reduces the metal center, for example from Mo(VI) to Mo(IV).

The choice of catalyst and reductant is crucial. Rhenium complexes like (η⁵-pentamethylcyclopentadienyl)trioxorhenium (Cp*ReO₃) and methyltrioxorhenium (MTO) have been shown to be effective catalysts, often using triphenylphosphine (B44618) (PPh₃) or secondary alcohols as reductants. rsc.orgnsf.gov Molybdenum complexes, such as ammonium (B1175870) heptamolybdate and various cis-dioxo molybdenum compounds, are also active in DODH. nsf.govrsc.org

| Catalyst Type | Common Reductants | Substrates | Key Features |

| Rhenium-based (e.g., MTO, Cp*ReO₃) | PPh₃, Secondary Alcohols | Vicinal diols, Polyols | High activity, can be stereospecific. rsc.orgacs.org |

| Molybdenum-based (e.g., MoO₂(acac)₂) | PPh₃, Na₂SO₃, Alcohols | 1,2-octanediol, Aromatic diols | Active at higher temperatures (150-190°C). nsf.govrsc.org |

| Vanadium-based (e.g., [n-Bu₄N]V(dipic)O₂) | PPh₃, Na₂SO₃ | 1-Phenyl-1,2-ethanediol, 1,2-Hexanediol | High yields for specific diol-reductant combinations. rsc.org |

Insights into Radical Generation and Propagation in Electrochemical Systems

Electrochemical methods offer a powerful alternative for generating reactive intermediates like radicals under mild conditions. rsc.org The generation of ketyl radicals, which are radical anions formed from the reduction of carbonyl compounds, is a well-established example. rsc.orguantwerpen.be This process typically involves the single-electron transfer (SET) from a strong reductant or an electrode to the carbonyl group. rsc.org While this compound itself is not a carbonyl, its oxidation product, 3-hexene-2,5-dione, could undergo such electrochemical reduction.

The general mechanism for free radical reactions, whether initiated electrochemically or photochemically, follows a stepwise chain process:

Initiation : The formation of initial radical species. In an electrochemical system, this can occur via the reduction or oxidation of a substrate or a mediator at an electrode surface. uantwerpen.be For example, the reduction of a carbonyl compound forms a ketyl radical anion. uantwerpen.be

Propagation : The initial radical reacts with another molecule to form a new radical, propagating the chain. mdpi.commdpi.com This can involve steps like intermolecular addition to an unsaturated bond or atom transfer. mdpi.com

Termination : Two radicals combine or disproportionate to form stable, non-radical products, ending the chain reaction. mdpi.commdpi.com

Influence of Solvent and Catalytic Environment on Reaction Kinetics

The solvent and the nature of the catalyst play a critical role in directing the reaction pathway and influencing reaction rates. researchgate.net The solvent can affect reactivity through polarity, its ability to stabilize transition states or intermediates, and by direct participation in the reaction mechanism. researchgate.netsci-hub.se

In the rearrangement of furan derivatives, for example, the choice of solvent determines the product distribution. researchgate.net Using water as a solvent promotes the rearrangement of the furan ring to form cyclopentanone, as water can act as a nucleophilic reagent to facilitate ring-opening. researchgate.net In contrast, when the reaction is conducted in alcohol solvents, this rearrangement pathway does not proceed. researchgate.net This highlights how a protic, nucleophilic solvent can enable specific mechanistic steps that are inaccessible in aprotic or non-nucleophilic media.

The catalytic environment is equally important. The acid-base properties of a supported metal catalyst can significantly influence the distribution of reaction products. researchgate.net In vapor-phase epoxidation reactions, the nature of the catalyst support (e.g., SiO₂ vs. a metal-organic framework like NU-1000) drastically alters selectivity. sci-hub.se Catalysts supported on NU-1000 were found to be more prone to overoxidation, producing CO₂, which was linked to their strong reactant adsorption properties. sci-hub.se This demonstrates that the interaction between the reactant and the catalyst surface, governed by the catalytic environment, can have a profound impact on reaction kinetics and selectivity. Preliminary kinetic studies on DODH have also shown an apparent zero-order dependence on the diol concentration during certain phases of the reaction, suggesting that the catalyst is saturated and the rate is limited by a step in the catalytic cycle itself, not by substrate binding. nsf.gov

Derivatization Strategies and Analogue Synthesis of 3 Hexene 2,5 Diol

Synthesis of Isotopically Labeled Derivatives

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracing metabolic pathways. The introduction of heavy isotopes such as deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) into the 3-hexene-2,5-diol framework provides a means to track the fate of specific atoms through complex transformations.

Deuteration for Mechanistic Elucidation (e.g., using LiAlD₄)

The synthesis of deuterated this compound is particularly valuable for mechanistic investigations and spectroscopic analysis. A common method for introducing deuterium involves the reduction of an appropriate precursor with a deuterated reducing agent. For instance, the reduction of 3-hexyne-2,5-diol (B43900) with lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) yields (E)-3,4-dideuterio-3-hexene-2,5-diol. This reaction selectively delivers deuterium atoms to the 3 and 4 positions of the resulting alkene.

The isotopic purity of the resulting deuterated diol can be confirmed using techniques such as mass spectrometry and ²H NMR spectroscopy. The use of deuterated aldehydes, often prepared from the reduction of esters with reagents like LiAlD₄, is a common strategy in mechanistic studies. researchgate.net

Oxygen-18 Labeling for Pathway Tracing

Incorporating oxygen-18 (¹⁸O) into the hydroxyl groups of this compound allows for the tracing of oxygen atoms in various chemical and biological processes. mdpi.com One strategy to achieve this is through the epoxidation of 3-hexene (B12438300) followed by a ring-opening reaction. The epoxidation can be carried out using a peroxy acid, followed by acid- or base-catalyzed hydrolysis with ¹⁸O-labeled water (H₂¹⁸O). This two-step process, while potentially less efficient than direct dihydroxylation, provides a direct route for the incorporation of the oxygen isotope. The detailed mechanism of formation of such labeled compounds can be further investigated using techniques like laser flash photolysis. mdpi.com

Functional Group Interconversion and Analogue Generation

The hydroxyl groups and the carbon-carbon double bond in this compound are amenable to a variety of chemical transformations, enabling the synthesis of a wide range of analogues.

Formation of Halogenated Derivatives (e.g., 3-chloro-2,5-hexanediol)

The hydroxyl groups of this compound can be replaced with halogens to produce halogenated derivatives. For example, treatment with thionyl chloride (SOCl₂) can convert the diol into 3-chloro-2,5-hexanediol. This nucleophilic substitution reaction opens up further synthetic possibilities, as the halogen atoms can serve as leaving groups in subsequent reactions. The synthesis of (E)-1-iodo-1-hexene and (E)-3-iodo-3-hexene from their respective alkyne precursors has also been reported. scielo.org.bo

Esterification and Etherification Reactions

The hydroxyl groups of this compound readily undergo esterification and etherification reactions. Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of a catalyst. evitachem.comguidechem.com Similarly, ether derivatives can be prepared through reactions with alkyl halides or other electrophiles under appropriate conditions. These reactions allow for the modification of the polarity and steric properties of the molecule.

Chiral Building Blocks from this compound and its Precursors

This compound and its precursors are valuable starting materials for the synthesis of chiral building blocks, which are essential in the asymmetric synthesis of complex molecules like natural products and pharmaceuticals. researchgate.net The stereocenters at C2 and C5, along with the double bond, provide a versatile scaffold for stereocontrolled transformations.

Chiral enones, which are highly functionalized synthons, can be synthesized from chemoenzymatically produced chiral diols. researchgate.net The development of practical synthetic routes to chiral epoxides, such as (R)-(+)-1,2-epoxy-5-hexene, highlights the importance of these building blocks. chemrxiv.org Furthermore, chiral hexynones, which are precursors to the chiral pyrroline (B1223166) units of bacteriochlorophylls, have been synthesized from precursors related to 3-hexyne-2,5-diol. rsc.org These synthetic strategies often involve the use of asymmetric reactions to establish the desired stereochemistry early in the synthetic sequence. rsc.org The ability to construct molecules with defined stereochemistry makes these compounds valuable in asymmetric catalysis and the total synthesis of natural products.

Enantioselective Synthesis of Optically Active Diol Forms

The synthesis of specific stereoisomers of this compound is crucial for its application in asymmetric synthesis, where chirality dictates the outcome of chemical reactions. Several methodologies have been developed to access the enantiomerically pure or enriched forms of this diol.

Asymmetric Hydrogenation of Alkyne Precursors A primary route to chiral 3-hexene-2,5-diols involves the stereoselective reduction of the corresponding alkyne, 3-hexyne-2,5-diol. The asymmetric catalytic hydrogenation of the triple bond to a cis-double bond can afford the (Z)-diol with high enantiomeric excess. This transformation often employs transition metal complexes bearing chiral ligands. For instance, ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are effective catalysts for this purpose, typically operating under hydrogen pressure in a polar solvent like methanol.

Enzymatic Resolution Biocatalytic methods offer a powerful alternative for obtaining optically active diols. Enzymatic resolution can selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the esterified diol from the remaining unreacted enantiomer. Lipases, such as those from Candida antarctica, are commonly used for this type of kinetic resolution.

Asymmetric Dihydroxylation of Alkenes The Sharpless asymmetric dihydroxylation provides a reliable method for converting prochiral alkenes into chiral diols with high enantioselectivity. Applied to (E)-3-hexene, this reaction can yield enantiomerically enriched (2R,3R)- or (2S,3S)-hexanediol, which can then be further modified if necessary. The reaction utilizes osmium tetroxide (OsO₄) as the primary oxidant, a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO), and a chiral ligand derived from dihydroquinidine (B8771983) or dihydroquinine alkaloids. fishersci.be The choice of ligand dictates which enantiomer of the diol is formed. Research has shown that various dihydroquinidine aromatic ether derivatives can serve as effective chiral ligands for the asymmetric dihydroxylation of (E)-3-hexene, with enantiomeric excesses (ee) reaching up to 88%. fishersci.be

Table 1: Enantioselectivity in Asymmetric Dihydroxylation of (E)-3-Hexene with Various Chiral Ligands fishersci.beReaction involves stoichiometric amounts of the chiral ligand and OsO₄.

| Entry | Chiral Ligand | % ee |

|---|---|---|

| 1 | 9-O-(4'-methyl-2'-quinolyl)-dihydroquinidine | 85 |

| 2 | 9-O-(2'-methoxyphenyl)-dihydroquinidine | 88 |

| 3 | 9-O-(9'-phenanthryl)-dihydroquinidine | 81 |

| 4 | 9-O-phenyl-dihydroquinidine | 76 |

| 5 | 9-O-(4'-chlorophenyl)-dihydroquinidine | 75 |

Synthesis from Chiral Pool Precursors Another effective strategy is to synthesize the target diol from readily available chiral starting materials. For example, enantiomerically pure forms of this compound can be prepared from derivatives of tartaric acid, a common chiral pool compound. nih.gov This approach embeds the desired stereochemistry from the beginning of the synthetic sequence. A reported synthesis afforded (2S,5S,E)-hex-3-ene-2,5-diol in 70% yield via this strategy. nih.gov

Applications in Asymmetric Catalysis

The primary application of enantiomerically pure this compound in asymmetric catalysis is its use as a chiral backbone for the synthesis of specialized ligands. The C₂-symmetry inherent in the (R,R)- and (S,S)-isomers makes them excellent candidates for creating bidentate ligands that can effectively control the stereochemical environment around a metal center.

Synthesis of Chiral Diphosphine Ligands A significant application involves the conversion of enantiopure (R,R)- or (S,S)-(Z)-3-hexene-2,5-diol into chiral diphosphine ligands. nih.gov In a representative synthesis, the diol is first converted to a bis-sulfonate ester, which then undergoes nucleophilic substitution with a diarylphosphine to yield a C₂-symmetric diphosphine ligand, such as (cis-(R,R)-2,5-bis[(diarylphosphino)]-3-hexene). nih.gov

These ligands are subsequently used to form transition metal complexes, typically with ruthenium(II), which function as highly effective catalysts for other asymmetric reactions. For example, Ru(II) complexes prepared from these chiral diphosphine ligands have been successfully employed in the asymmetric hydrogenation of prochiral ketones. nih.gov In the reduction of methyl 2-(benzamidomethyl)-3-oxobutanoate, a precursor for key pharmaceutical intermediates, these catalysts have achieved enantiomeric excesses as high as 85%. nih.gov The fixed geometry of the hexene backbone in the ligand is crucial for creating a well-defined and predictable chiral pocket around the metal, thereby enabling high levels of stereocontrol in the catalytic transformation. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural features of 3-hexene-2,5-diol, including the connectivity of atoms and the three-dimensional arrangement of its stereoisomers.

The structure of this compound contains two stereocenters (at carbons 2 and 5) and a carbon-carbon double bond (at position 3), giving rise to the possibility of multiple stereoisomers (diastereomers and enantiomers) and geometric isomers (cis/trans or Z/E). NMR spectroscopy is fundamental in differentiating these isomers.

While ¹H NMR spectra can be complex due to signal overlap, especially for similar diastereomers, ¹³C NMR spectroscopy often provides clearer resolution of the individual carbon signals. acs.org For the (E)-isomer of this compound, the coupling constant between the vinylic protons (at C3 and C4) in the ¹H NMR spectrum is characteristically larger than for the (Z)-isomer, allowing for unambiguous assignment of the double bond geometry. The chemical shifts of the methyl and carbinol carbons in the ¹³C NMR spectrum are sensitive to the relative stereochemistry of the two hydroxyl groups, enabling the determination of diastereomeric ratios. acs.org For instance, analysis by ¹³C NMR can resolve signals for diastereomers that are otherwise indistinguishable by ¹H NMR or gas chromatography. acs.org

To aid in the assignment of complex NMR spectra and to probe reaction mechanisms, isotopically labeled analogues of this compound are synthesized. The strategic replacement of hydrogen with its isotope, deuterium (B1214612) (²H), simplifies ¹H NMR spectra by removing specific signals and their associated couplings.

A common method to produce a deuterated version involves the reduction of 3-hexyne-2,5-diol (B43900). Treatment of 3-hexyne-2,5-diol with lithium aluminum deuteride (B1239839) (LiAlD₄) yields (E)-3,4-dideuterio-3-hexene-2,5-diol, where deuterium atoms are specifically introduced across the former triple bond. The isotopic purity and the precise location of the deuterium atoms can then be confirmed using ²H NMR spectroscopy and mass spectrometry.

Elucidation of Stereochemistry and Isomeric Purity

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to analyze its presence in mixtures.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The compound has a molecular formula of C₆H₁₂O₂ and a monoisotopic mass of approximately 116.08373 Da. uni.lu HRMS can distinguish this exact mass from other compounds with the same nominal mass but different elemental compositions. This capability is crucial for differentiating this compound from structurally similar compounds that may have comparable retention times in chromatographic separations.

The table below shows the predicted exact masses for various adducts of this compound, which can be observed in HRMS analysis.

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 117.09101 |

| [M+Na]⁺ | 139.07295 |

| [M+NH₄]⁺ | 134.11755 |

| [M-H]⁻ | 115.07645 |

| Data sourced from PubChemLite. uni.lu |

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for separating and identifying volatile and semi-volatile compounds like this compound within a mixture. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a capillary column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.

For this compound, electron ionization (EI) mass spectra are available in databases such as the NIST Mass Spectrometry Data Center. nih.govnist.gov These spectra are characterized by a specific fragmentation pattern, with prominent peaks that aid in its identification. The NIST WebBook and PubChem provide reference spectra for this compound. nih.govnist.gov For example, the NIST library spectrum for this compound shows top peaks at m/z values of 43 and 55. nih.gov Additionally, gas chromatography data, including Kovats retention indices on polar columns, are available to aid in its identification in complex samples. nist.gov

For extremely complex samples containing hundreds or thousands of chemical constituents, conventional GC-MS may lack sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity by using two different chromatographic columns connected in series. sepsolve.com When coupled with a time-of-flight mass spectrometer (TOFMS), which provides rapid data acquisition and high sensitivity, the resulting GCxGC-TOFMS system is exceptionally powerful for the non-targeted analysis of complex matrices. sepsolve.comnih.govcopernicus.org

This advanced technique has been successfully applied to identify volatile organic compounds (VOCs) in challenging environments. In a notable study analyzing the VOCs released during the decomposition of pig carcasses (as human analogues), this compound was identified as one of the many postmortem compounds. nih.govplos.org The enhanced separation power of GCxGC was essential to resolve it from the intricate background of other alcohols, acids, and esters present in the sample. nih.govplos.org The coupling with TOFMS allows for the deconvolution of co-eluting peaks and accurate mass identification, making it an ideal platform for metabolomics and the analysis of complex biological or environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Chromatographic Separations

Chromatography is a cornerstone for the purification and analysis of this compound. High-performance liquid chromatography and gas chromatography are particularly vital for separating its stereoisomers and analyzing its presence in volatile mixtures, respectively.

The presence of two stereocenters in this compound means it can exist as multiple stereoisomers. Determining the enantiomeric excess (ee) is critical, especially in asymmetric synthesis where producing a specific enantiomer is the goal. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based columns are frequently employed for this type of separation. For this compound and related compounds, columns such as Chiralpak IA have proven effective. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326). wiley-vch.de By comparing the peak areas of the separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Research findings indicate that specific conditions can be optimized for the resolution of diol enantiomers. For instance, a mobile phase of hexane and isopropanol in a 90:10 ratio has been cited for monitoring the enantiomeric excess of this compound. In other preparative and analytical work on similar diols, different gradients or even pure isopropanol have been used as the eluent with a Chiralpak IA column to achieve baseline separation of stereoisomers. wiley-vch.de

| Parameter | Condition 1 | Condition 2 |

| Technique | Chiral HPLC | Chiral HPLC |

| Column | Chiralpak IA | Chiralpak IA |

| Mobile Phase | Hexane/Isopropanol (90:10) | 2-Propanol |

| Application | Enantiomeric excess (ee) monitoring | Enantiomeric excess (ee) assessment wiley-vch.de |

| Detection | UV/Vis | UV/Vis |

This table presents typical conditions for the chiral HPLC analysis of this compound and related structures based on published research.

This compound has been identified as a volatile organic compound (VOC), for instance, in emanations from human skin. nih.gov Gas chromatography (GC) is the ideal method for analyzing such volatile substances. When coupled with a mass spectrometer (GC-MS), it allows for both separation and confident identification of the compound in complex mixtures.

For the analysis of this compound, a GC equipped with a polar stationary phase is recommended. Wax-type columns, such as DB-Wax or Stabilwax, are suitable for this purpose due to their interaction with the hydroxyl groups of the diol. nih.gov The analysis can be performed under isothermal conditions, with one study reporting a retention time of 5.19 minutes at 100°C and a retention index (RI) of 921. However, for complex mixtures, a temperature program is often more effective. A typical program might start at a lower temperature (e.g., 50-60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230-250°C) to elute all components. nih.gov The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater resolving power for extremely complex volatile profiles that may contain this compound. plos.org

| Parameter | Condition 1 | Condition 2 |

| Technique | Gas Chromatography (GC) | Gas Chromatography/Mass Spectrometry (GC/MS) |

| Column | Polar stationary phase (e.g., DB-Wax) | Stabilwax (30 m × 0.32 mm, 1.0 µm coating) |

| Temperature Program | Isothermal at 100°C or Programmed: 50°C to 250°C at 10°C/min | 60°C (4 min hold), then 6°C/min to 230°C (40 min hold) |

| Carrier Gas | Helium | Helium (2.5 mL/min) |

| Application | Identification in mixtures | Analysis of volatiles from skin secretions nih.gov |

This table summarizes gas chromatography parameters used for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

In-situ Spectroscopic Monitoring of Reaction Kinetics

Understanding the kinetics of a chemical reaction—how fast it proceeds and the mechanism it follows—is crucial for optimization. In-situ spectroscopy allows chemists to "watch" a reaction as it happens by measuring spectroscopic changes in the reaction mixture over time without altering the system.

For reactions involving this compound, such as its formation or subsequent conversion, several in-situ techniques are applicable. For example, in the electroreduction of 3-hexyne-2,5-diol to produce this compound, electrochemical-electron spin resonance (ESR) has been used to study the radical intermediates formed during the reaction. researchgate.net This technique provides direct evidence for the reaction mechanism by detecting and identifying short-lived radical species. The ESR study showed that a 2-hydroxyalkyl radical, CH3C(OH)CH=CHCH(OH)CH3, is formed from the this compound intermediate. researchgate.net

In-situ Fourier-transform infrared (FT-IR) spectroscopy is another powerful tool. It can be used to monitor the concentration of reactants, intermediates, and products in real-time by tracking the characteristic vibrational frequencies of their functional groups. For instance, in studies of ruthenium-catalyzed reactions of similar unsaturated alcohols, in-situ FT-IR has been used to characterize key intermediates and understand catalyst behavior and inhibition, providing insights into the reaction mechanism. diva-portal.org This technique could be applied to monitor the disappearance of the alkyne C≡C stretch during the synthesis of this compound from 3-hexyne-2,5-diol, or the change in the C=C and O-H regions during its subsequent reactions.

Computational and Theoretical Chemistry Studies of 3 Hexene 2,5 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its favorable balance of computational cost and accuracy. It is extensively used to predict the behavior of 3-Hexene-2,5-diol.

The flexible backbone of this compound, which features two rotatable single bonds adjacent to the central double bond and two hydroxyl groups, gives rise to multiple possible conformations. DFT calculations are crucial for identifying the most stable conformers and quantifying their relative energies.

Studies on analogous flexible molecules demonstrate that a thorough conformational search is the first step, often performed using molecular mechanics and subsequently refined with DFT. For this compound, this involves rotation around the C2-C3 and C4-C5 bonds, as well as the C-O bonds of the hydroxyl groups. DFT calculations, for instance at the B3LYP/6-31G* level, have been used to predict that chair-like conformers are preferred for similar structures, as these arrangements can minimize steric strain and allow for stabilizing intramolecular interactions like hydrogen bonding between the two hydroxyl groups. nih.gov

The relative energies of different conformers, such as chair, twist-boat, and boat forms, can be calculated to establish a Boltzmann population distribution at a given temperature. For unsaturated diols, the trans-(E) isomer is generally found to be thermodynamically more stable than the cis-(Z) isomer due to reduced steric hindrance. DFT calculations can precisely quantify this energy difference. For example, conformational analysis of similar dipeptides using methods like B3LYP and M06-2X has shown energy differences between stable conformers to be on the order of a few kcal/mol. nih.gov

Table 1: Representative DFT-Calculated Relative Energies for Allylic Diol Conformers This table is illustrative, based on typical findings for structurally similar allylic diols.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Chair (Intramolecular H-bond) | B3LYP/6-311+G(d,p) | 0.00 | Lowest energy, stabilized by H-bond |

| Chair (No H-bond) | B3LYP/6-311+G(d,p) | 2.5 | Hydroxyl groups oriented away from each other |

| Twist-Boat | B3LYP/6-311+G(d,p) | 4.8 | Higher energy due to torsional strain |

DFT is an indispensable tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction.

For this compound, several reactions are of interest, including oxidation, epoxidation, and cycloaddition. DFT calculations can model these processes, providing detailed geometric information about the TS and the reaction's energy barrier. For instance, in the Sharpless asymmetric epoxidation of allylic alcohols, DFT studies on model systems using functionals like B3LYP have shown that the geometry of the transition state, particularly the dihedral angle of the reacting double bond with respect to the catalyst, dictates the stereochemical outcome. acs.org

Similarly, the oxidation of the secondary alcohol groups in this compound to form 3-Hexene-2,5-dione can be modeled. DFT studies on alcohol oxidations, such as the Swern oxidation, focus on the intramolecular hydrogen transfer step, calculating the activation barriers and kinetic isotope effects to validate the proposed mechanism. rsc.org

Table 2: Illustrative Activation Energies for Reactions of Allylic Alcohols from DFT Studies This table provides typical activation energy ranges for reactions analogous to those that this compound undergoes.

| Reaction Type | DFT Functional | Calculated Activation Energy (kcal/mol) | Key Mechanistic Step |

|---|---|---|---|

| Allylic Oxidation (with SeO₂) | B3LYP | 15 - 20 | Ene reaction |

| Epoxidation (Ti-peroxy complex) | B3LYP | 10 - 15 | Oxygen transfer to double bond |

| wikipedia.orgthegoodscentscompany.com-Sigmatropic Rearrangement | B3LYP | 18 - 25 | Rearrangement of an intermediate |

Intramolecular proton transfer between the two hydroxyl groups of this compound represents a fundamental dynamic process. DFT calculations can map the potential energy surface (PES) for this transfer, revealing whether the mechanism is concerted (a single transition state) or stepwise (involving an intermediate). scispace.com

By constraining the O-H bond distance of one hydroxyl group and scanning the position of the proton as it moves towards the other oxygen atom, a potential energy curve can be constructed. The peak of this curve corresponds to the transition state, and its height gives the proton transfer barrier. rsc.org Studies on similar dihydroxy systems have used DFT to show that such transfers can be facilitated by the molecular geometry and may have barriers ranging from low (a few kcal/mol) to high, depending on the distance and orientation between the donor and acceptor groups. diva-portal.org The kinetic regime is dictated by this barrier; a low barrier suggests a rapid, dynamic equilibrium, while a high barrier indicates that the proton transfer is a slow, kinetically controlled process. Time-dependent DFT (TD-DFT) can be further used to investigate these barriers in electronically excited states. diva-portal.org

Transition State Analysis for Reaction Mechanisms

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also offer valuable insights into the properties of this compound.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous, wave-function-based description of electronic structure. These methods are often used to benchmark DFT results.

Natural Bond Orbital (NBO) analysis, frequently performed on geometries optimized with ab initio or DFT methods, offers a chemically intuitive picture of bonding. For this compound, NBO analysis can be used to:

Analyze Hybridization: Determine the hybridization of the carbon and oxygen atoms.

Quantify Bond Orders: Confirm the single and double bond character throughout the molecule.

Investigate Hyperconjugation: Identify and quantify stabilizing electronic interactions. A key interaction in this molecule would be the delocalization of electron density from the oxygen lone pairs (n_O) into the antibonding orbitals of adjacent sigma bonds (σ_C-C) or the pi system (π_C=C). Computational studies on analogous dithiol compounds have shown that such stereo-electronic interactions, like LP(X) → σ*(S-C), can significantly influence conformational stability. researchgate.net

The chemical behavior of this compound is influenced by its surroundings. Computational methods can model these interactions.

Solvent Effects: Semi-empirical methods, like RM1, or DFT can be combined with continuum solvation models (e.g., PCM, COSMO) to simulate the bulk effect of a solvent. liverpool.ac.ukscielo.br These models treat the solvent as a polarizable dielectric continuum, capturing the average effect of the solvent on the solute's electronic structure and energetics. For more specific interactions, such as hydrogen bonding, an explicit solvent model, where one or more solvent molecules are included in the calculation, can be used to study the geometry and strength of these H-bonds directly. sci-hub.se

Electronic Structure Analysis and Bonding Characteristics

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD provides insights into the accessible conformations, their relative energies, and the dynamics of their interconversion. While specific MD studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous acyclic diols and unsaturated alcohols. rsc.orgmdpi.comnih.govmdpi.com

The primary goal of using MD for conformational sampling is to generate a representative ensemble of three-dimensional structures that the molecule adopts at a given temperature. This process involves numerically solving Newton's equations of motion for the system, where the forces between atoms are described by a potential energy function known as a force field.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of this compound is generated. This structure is then placed in a simulation box, often filled with a solvent (like water) to mimic solution-phase behavior.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.

Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations. nih.gov The trajectory, which is a record of atomic positions and velocities over time, is saved for analysis.

Analysis of the MD trajectory provides detailed information about the conformational preferences of this compound. Key analyses would include:

Dihedral Angle Distribution: The probability distribution of the key dihedral angles is analyzed to identify the most populated rotational states (e.g., gauche, anti). For instance, in acyclic alcohols and diols, the relative orientation of hydroxyl groups and alkyl chains is a critical determinant of stability. rsc.orgfrontiersin.org

Intramolecular Hydrogen Bonding: The distance and angle between the two hydroxyl groups (O2-H and O5-H) are monitored to determine the presence and stability of intramolecular hydrogen bonds. Such bonds can significantly stabilize specific conformations, often leading to more compact or folded structures, as seen in studies of ethane-1,2-diol. mdpi.comresearchgate.net

Conformational Clustering: The simulation snapshots are grouped into clusters of similar structures. The center of each cluster represents a distinct, low-energy conformation of the molecule.

The findings from such simulations can be summarized in data tables that quantify the conformational landscape.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | H-O2-C2-C3 | Defines the orientation of the hydroxyl hydrogen at C2. |

| τ2 | O2-C2-C3=C4 | Describes the position of the hydroxyl group relative to the double bond. |

| τ3 | C2-C3=C4-C5 | This is fixed as trans (~180°) or cis (~0°) and is not a flexible variable during the simulation of a single isomer. |

| τ4 | C3=C4-C5-O5 | Describes the position of the hydroxyl group relative to the double bond on the other side. |

| τ5 | H-O5-C5-C4 | Defines the orientation of the hydroxyl hydrogen at C5. |

Table 2: Hypothetical Stable Conformations of (E)-3-Hexene-2,5-diol from MD Simulations

This table illustrates the type of data that would be generated from a full molecular dynamics study. The specific populations and energy values are hypothetical, based on general principles of conformational analysis for similar molecules. frontiersin.org

| Conformer ID | τ1 (°) | τ2 (°) | τ4 (°) | τ5 (°) | Relative Population (%) | Key Features |

| 1 | 180 (anti) | 60 (gauche) | 60 (gauche) | 180 (anti) | 45 | Extended conformation, minimal steric hindrance between methyl and hydroxyl groups. |

| 2 | 60 (gauche) | 180 (anti) | 180 (anti) | 60 (gauche) | 30 | Potential for weak intramolecular hydrogen bonding between O2-H and O5. |

| 3 | 180 (anti) | -60 (gauche) | -60 (gauche) | 180 (anti) | 15 | Another extended, low-energy state. |

| 4 | -60 (gauche) | 180 (anti) | 60 (gauche) | -60 (gauche) | 10 | A more compact conformation. |

The results of molecular dynamics simulations provide a detailed, dynamic picture of the conformational behavior of this compound, which is essential for understanding its physical properties and reactivity.

Applications of 3 Hexene 2,5 Diol in Advanced Materials and Catalysis Research

Building Block for Polymer Synthesis

3-Hexene-2,5-diol is a versatile bifunctional molecule that has garnered interest in polymer chemistry. Its structure, which includes two hydroxyl (-OH) groups and a carbon-carbon double bond, allows it to be incorporated into polymers through various mechanisms, leading to materials with specific functionalities. ontosight.ai

Utilization in Polycondensation and Addition Polymerization

The presence of two hydroxyl groups makes this compound a suitable monomer for polycondensation reactions. In this type of polymerization, the diol can react with dicarboxylic acids or their derivatives (such as diacyl chlorides or esters) to form polyesters. The general reaction involves the formation of an ester linkage with the elimination of a small molecule, like water. The double bond within the backbone of the resulting polyester (B1180765) can be used for subsequent modifications or for influencing the polymer's physical properties.

While direct participation of the double bond in addition polymerization is less common for this specific diol, it can be incorporated into polymers like polyurethanes. In this context, it acts as a chain extender, reacting with diisocyanates to form the characteristic urethane (B1682113) linkages. The unsaturated bond remains as a pendant group or part of the main chain, offering a site for further reactions.

Role in Cross-linking and Network Formation